1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing thiophene rings are known for their interesting electronic properties and are often used in organic electronics . The compound you mentioned has two thiophene rings attached to a piperidine ring, which is a six-membered ring with one nitrogen atom. This structure suggests that it might have unique electronic properties, but without specific studies on this compound, it’s hard to say more.
Scientific Research Applications
Anticancer Activity
Anti-breast Cancer Activity
Novel compounds containing the thiophene and piperidine moieties, including variations of the mentioned compound, have been synthesized and evaluated for their anticancer activity against human breast cancer cell lines. Certain derivatives exhibited better activity than the reference drug Doxorubicin, suggesting potential for development as anticancer agents (Al-Said et al., 2011).
Antiproliferative Effects
Studies on novel quinoline derivatives, structurally related to the specified compound, showed significant antiproliferative effects against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Harishkumar et al., 2018).
Enzyme Inhibition
- Butyrylcholinesterase Inhibition: Some synthesized derivatives containing the piperidin-1-ylsulfonyl moiety have been screened for their enzyme inhibitory activities, demonstrating significant inhibition against butyrylcholinesterase (BChE), suggesting applications in neurodegenerative disease research (Khalid et al., 2016).
Antimicrobial Properties
- Anti-bacterial Study: N-substituted derivatives of compounds structurally similar to 1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine showed moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in addressing antibiotic resistance (Khalid et al., 2016).
Molecular Docking and Computational Studies
- In Silico Evaluation: Molecular docking and computational studies have been utilized to predict the interaction and binding affinities of thiophene and piperidine derivatives to various biological targets, aiding in the rational design of novel compounds with improved biological activities (Eldeeb et al., 2022).
Future Directions
properties
IUPAC Name |
4-thiophen-3-yl-1-thiophen-2-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S3/c15-19(16,13-2-1-8-18-13)14-6-3-11(4-7-14)12-5-9-17-10-12/h1-2,5,8-11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGPXPFMJBIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylsulfonyl)-4-(thiophen-3-yl)piperidine |
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